Cas no 2228269-46-1 (2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine)

2,2-Difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine is a fluorinated cyclopropane derivative featuring a phenoxyethyl substituent. This compound is of interest in medicinal and agrochemical research due to its unique structural properties, combining a cyclopropane ring with difluoromethylene and amine functionalities. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability. The phenoxyethyl group may contribute to binding interactions in biological systems. This amine is a versatile intermediate for synthesizing more complex molecules, particularly in the development of pharmaceuticals or crop protection agents. Its rigid cyclopropane core offers conformational constraints, which can be advantageous in structure-activity relationship studies.
2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine structure
2228269-46-1 structure
商品名:2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
CAS番号:2228269-46-1
MF:C11H13F2NO
メガワット:213.223829984665
CID:5999010
PubChem ID:165674317

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
    • EN300-1860004
    • 2228269-46-1
    • インチ: 1S/C11H13F2NO/c12-11(13)8-10(11,14)6-7-15-9-4-2-1-3-5-9/h1-5H,6-8,14H2
    • InChIKey: YIPQKQFDIDCICU-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC1(CCOC1C=CC=CC=1)N)F

計算された属性

  • せいみつぶんしりょう: 213.09652036g/mol
  • どういたいしつりょう: 213.09652036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1860004-0.25g
2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
2228269-46-1
0.25g
$1328.0 2023-09-18
Enamine
EN300-1860004-2.5g
2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
2228269-46-1
2.5g
$2828.0 2023-09-18
Enamine
EN300-1860004-5.0g
2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
2228269-46-1
5g
$4184.0 2023-06-01
Enamine
EN300-1860004-5g
2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
2228269-46-1
5g
$4184.0 2023-09-18
Enamine
EN300-1860004-0.5g
2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
2228269-46-1
0.5g
$1385.0 2023-09-18
Enamine
EN300-1860004-1.0g
2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
2228269-46-1
1g
$1442.0 2023-06-01
Enamine
EN300-1860004-10g
2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
2228269-46-1
10g
$6205.0 2023-09-18
Enamine
EN300-1860004-1g
2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
2228269-46-1
1g
$1442.0 2023-09-18
Enamine
EN300-1860004-0.05g
2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
2228269-46-1
0.05g
$1212.0 2023-09-18
Enamine
EN300-1860004-10.0g
2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine
2228269-46-1
10g
$6205.0 2023-06-01

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine 関連文献

2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amineに関する追加情報

Introduction to 2,2-Difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine (CAS No. 2228269-46-1)

2,2-Difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine (CAS No. 2228269-46-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropane ring, difluoro substitution, and a phenoxyethyl group. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for further investigation.

The cyclopropane ring in 2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine is a key feature that influences its chemical and biological properties. Cyclopropane rings are known for their high reactivity due to the strain imposed by the three-membered ring structure. This strain can lead to unique reactivity patterns and can be exploited in the design of novel drugs with specific pharmacological profiles.

The difluoro substitution on the cyclopropane ring is another critical aspect of this compound. Fluorine atoms are often introduced into drug molecules to enhance their metabolic stability, improve their binding affinity to target proteins, and modulate their physicochemical properties such as lipophilicity and solubility. The presence of two fluorine atoms in 2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine suggests that it may exhibit enhanced stability and improved pharmacokinetic properties compared to non-fluorinated analogs.

The phenoxyethyl group attached to the cyclopropane ring adds further complexity to the molecule. Phenoxy groups are commonly found in various bioactive compounds and can influence the compound's interactions with biological targets. The phenoxyethyl moiety in 2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine may contribute to its ability to cross cell membranes and interact with specific receptors or enzymes.

Recent studies have explored the potential therapeutic applications of 2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine. One area of interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in numerous physiological processes and are important targets for drug discovery. Research has shown that compounds with similar structural features can act as agonists or antagonists of specific GPCRs, making them promising candidates for the treatment of various diseases.

In addition to GPCR modulation, 2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine has been investigated for its potential as an antidepressant and anxiolytic agent. Preclinical studies have demonstrated that this compound can exhibit antidepressant-like effects in animal models, suggesting its potential for treating mood disorders. The exact mechanism by which it exerts these effects is still under investigation, but it is believed to involve modulation of serotonin and dopamine neurotransmitter systems.

The pharmacokinetic properties of 2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine have also been studied extensively. In vitro and in vivo experiments have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties make it a promising lead compound for further optimization and development.

Safety and toxicity assessments are crucial steps in the drug development process. Preliminary studies on 2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine have indicated that it has a favorable safety profile at therapeutic doses. However, more comprehensive toxicology studies are needed to fully evaluate its safety in humans.

In conclusion, 2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine (CAS No. 228869) is a promising compound with potential therapeutic applications in various areas of medicine. Its unique structural features make it an interesting subject for further research and development. Ongoing studies aim to elucidate its mechanism of action, optimize its pharmacological properties, and evaluate its safety and efficacy in clinical settings.

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